Product packaging for Ici 199441(Cat. No.:CAS No. 136378-38-6)

Ici 199441

Cat. No.: B7911009
CAS No.: 136378-38-6
M. Wt: 427.8 g/mol
InChI Key: VFLWVWZSDBTGQJ-VEIFNGETSA-N
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Description

Overview of Opioid Receptor Subtypes: Kappa (KOR), Mu (MOR), Delta (DOR)

The three primary classes of classical opioid receptors are mu (μ), kappa (κ), and delta (δ), often abbreviated as MOR, KOR, and DOR, respectively. nih.govguidetopharmacology.orgfrontiersin.org These receptors were initially identified through pharmacological and radioligand binding studies. nih.govnih.gov The nomenclature is derived from prototypic drugs or tissues used in their discovery: 'mu' from morphine, 'kappa' from ketocyclazocine, and 'delta' from the mouse vas deferens. guidetopharmacology.org

All three subtypes are G protein-coupled receptors and typically couple to inhibitory G proteins (Gi/Go). nih.govnih.gov Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of kinase cascades. nih.govnih.gov While they share structural similarities, they exhibit distinct anatomical distributions within the nervous system and mediate diverse physiological responses. jneurosci.org For instance, MORs are primarily associated with analgesia, euphoria, and respiratory depression, while KORs are linked to analgesia, diuresis, and dysphoria. nih.gov DORs are also involved in analgesia and may play a role in modulating gastrointestinal motility. nih.gov

The Significance of Kappa Opioid Receptor Agonism in Neuropharmacology

Kappa opioid receptors and their endogenous ligands, the dynorphins, constitute a critical component of the endogenous opioid system. nih.govwikipedia.org KORs are widely distributed throughout the central nervous system, with particularly high expression in areas like the claustrum, periaqueductal gray, locus ceruleus, and the dorsal horn of the spinal cord. nih.govwikipedia.orgpainphysicianjournal.com

The significance of KOR agonism in neuropharmacology stems from its diverse physiological effects, which in some cases oppose those mediated by MOR activation. While KOR agonists produce potent analgesia, particularly visceral pain, they are also associated with effects such as dysphoria, sedation, and diuresis. painphysicianjournal.commdpi.comnih.gov The KOR system is also implicated in the modulation of stress responses and has been suggested to play a role in the aversive components of addiction and withdrawal. wikipedia.orgnih.govwisc.edu This "anti-reward" function has made KOR a target of interest for potential therapeutic interventions in substance use disorders. wikipedia.orgwisc.eduoup.commdpi.com

Recent research has also highlighted the concept of biased agonism at the KOR, where different ligands can preferentially activate specific intracellular signaling pathways (e.g., G protein coupling versus β-arrestin recruitment). oup.comfrontiersin.orgnih.gov This functional selectivity is a key area of investigation, as it may be possible to develop KOR agonists that retain desirable effects (like analgesia) while minimizing undesirable ones (like dysphoria) by biasing signaling towards specific pathways. frontiersin.orgnih.gov

Historical Context and Discovery of ICI 199441 as a KOR Agonist

The discovery of selective ligands for opioid receptor subtypes was crucial for their pharmacological characterization. This compound emerged from research efforts aimed at developing potent and selective KOR agonists. It belongs to a series of arylacetamide compounds. tocris.comrndsystems.com Early studies in the late 1980s described novel series of potent and selective agonists at the kappa opioid receptor, including compounds structurally related to this compound. rndsystems.comwikipedia.org The development of these compounds often involved structure-activity relationship studies and conformational analysis to optimize their affinity and selectivity for the KOR. tocris.comrndsystems.com

Rationale for Academic Investigation of this compound

The primary rationale for the academic investigation of this compound lies in its properties as a potent and selective KOR agonist. tocris.comrndsystems.com Before the availability of highly selective ligands, studying the specific roles of KORs was challenging due to the promiscuity of many early opioid compounds. This compound provided researchers with a valuable tool to selectively activate KORs in various in vitro and in vivo models, allowing for a more precise understanding of KOR-mediated effects.

Its high potency and selectivity enable researchers to differentiate KOR-specific effects from those mediated by MOR or DOR. tocris.comrndsystems.com Furthermore, this compound has been utilized in studies exploring the downstream signaling pathways activated by KORs and investigating the physiological consequences of KOR activation in various systems, including the nervous, cardiovascular, and immune systems. nih.govtaylorandfrancis.com The compound's role in studies examining biased agonism also contributes to its significance as a research tool. nih.govnih.govwikipedia.org

Current Status of this compound as a Research Tool

Currently, this compound is primarily utilized as a research tool in academic and preclinical settings. It is commercially available from various chemical suppliers for laboratory research use only. tocris.comrndsystems.comfishersci.comfishersci.itlgcstandards.com Its well-characterized activity as a potent and selective KOR agonist makes it a standard pharmacological probe for investigating the KOR system.

Researchers continue to employ this compound in studies exploring the physiological and behavioral effects of KOR activation, investigating KOR signaling mechanisms, and evaluating the potential therapeutic implications of targeting KORs for conditions such as pain, pruritus, and substance use disorders. nih.govnih.govmedicaljournals.semedicaljournals.sefrontiersin.org While other selective KOR agonists have been developed since its discovery, this compound remains a relevant compound for comparative studies and for building upon the existing body of research conducted using this specific ligand.

Detailed research findings involving this compound highlight its utility. For example, studies have shown that this compound can produce infarct-reducing effects in models of cardiac reperfusion injury, suggesting a role for peripheral KOR activation in cardioprotection. nih.gov Research using this compound has also contributed to understanding the involvement of central KORs in modulating scratching behavior in models of pruritus. medicaljournals.se Furthermore, this compound has been used in studies examining functional selectivity at the KOR, revealing species differences in signaling bias. nih.gov

Below is a table summarizing some key characteristics of this compound as a research tool:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25Cl3N2O B7911009 Ici 199441 CAS No. 136378-38-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLWVWZSDBTGQJ-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921646
Record name 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115199-84-3
Record name Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115199-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ici 199441
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115199843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-199441 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5E310AJL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interactions of Ici 199441

Kappa Opioid Receptor Agonism: Mechanism and Implications

ICI 199441 functions primarily as a kappa opioid receptor agonist. wikipedia.org This agonistic activity involves the compound binding to the KOR and initiating a downstream signaling cascade. wikipedia.org

High Affinity Binding to KOR

Studies have demonstrated that this compound exhibits high affinity binding to the kappa opioid receptor. wikipedia.org This strong binding contributes to its potency as a KOR agonist. It has been reported to be significantly more active in vitro compared to other known KOR agonists like U-50488.

Allosteric Modulation of KOR Signaling

This compound is noted as a biased agonist of the KOR. wikipedia.org This means it preferentially activates certain signaling pathways downstream of the receptor over others. Specifically, it is considered one of the relatively few KOR ligands that are G protein-biased rather than β-arrestin-biased. wikipedia.org This biased agonism can lead to distinct pharmacological effects compared to unbiased or β-arrestin-biased KOR ligands. wikipedia.org

Interaction with KOR Subtypes (e.g., Kappa-1, Kappa-2)

While the provided search results primarily refer to the kappa opioid receptor generally, research has explored the interaction of KOR agonists with potential KOR subtypes. One source mentions differences in the intrinsic relative activities of kappa opioid agonists in activating Gα proteins and internalizing the receptor between human and mouse receptors, which could be relevant to subtype interactions or species differences in receptor function. wikipedia.org Historically, compounds like ethylketazocine, which preceded more selective agonists like this compound, showed relatively poor selectivity for the kappa receptor over mu and delta receptors, highlighting the importance of selectivity studies for newer compounds like this compound. wikipedia.org

Selectivity Profile of this compound Against Other Opioid Receptors

A key characteristic of this compound is its selectivity for the kappa opioid receptor over other opioid receptor types. wikipedia.orgwikipedia.org

Mu Opioid Receptor Interaction

This compound has been described as having significantly lower affinity for the mu opioid receptor compared to the kappa opioid receptor. wikipedia.org Older compounds like ethylketazocine had approximately 80% of the affinity for the mu receptor compared to the kappa receptor, whereas newer, more selective compounds like this compound have largely replaced them in research due to improved selectivity profiles. wikipedia.org

Delta Opioid Receptor Interaction

Similar to its interaction with the mu receptor, this compound also demonstrates lower affinity for the delta opioid receptor. wikipedia.org Ethylketazocine, for instance, had approximately 20% of the affinity for the delta receptor compared to the kappa receptor, underscoring the enhanced selectivity of compounds like this compound. wikipedia.org

CompoundPubChem CID
This compound3082718
This compound hydrochloride3082717

Note: PubChem lists two CIDs for this compound, one for the free base (3082718) and one for the hydrochloride salt (3082717). Both are included for completeness as research may utilize either form.

Binding Kinetics and Receptor Localization

The interaction of this compound with opioid receptors involves dynamic binding kinetics and can influence receptor localization. Its physicochemical properties, such as its interaction with lipid membranes, potentially affect cellular uptake and receptor localization. scbt.com

Dynamic Binding Kinetics to Receptor Domains

This compound's structural conformation facilitates specific interactions with receptor domains. scbt.com These dynamic binding kinetics are a key aspect of its distinct pharmacological profile. scbt.com Studies involving derivatives of this compound, such as N-methyl-N-[(1S)-1-(4-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl-3,4-dichlorophenylacetamide (MITPD), an isothiocyanate derivative, have been used to characterize binding interactions with cloned opioid receptors. MITPD, which is based on the structure of this compound, demonstrated high-affinity binding to kappa receptors with considerable selectivity over mu and delta receptors. nih.gov Pretreatment with MITPD reduced kappa receptor binding, suggesting an irreversible interaction, whereas pretreatment with this compound increased the Kd of [3H]diprenorphine binding without altering the Bmax, indicating a reversible interaction. nih.gov

Research utilizing fluorescent ligands, sometimes developed by conjugating a fluorophore to a parent ligand like this compound, highlights that such modifications can impact binding kinetics, including the association (k_on) and dissociation (k_off) rates, and the residence time at the receptor. d-nb.info While the fluorescent probe derived from this compound was designed to maintain potency and selectivity, the added bulk of the fluorophore and linker can influence lipophilicity, solubility, and charge, potentially altering kinetic profiles compared to the parent compound. d-nb.info

Studies investigating biased agonism have also provided insights into the dynamic interactions of this compound with the KOR. Functional selectivity studies comparing various KOR agonists, including this compound, have revealed species differences in their ability to activate different downstream pathways, such as G protein activation and receptor internalization. escholarship.org Specifically, this compound showed internalization bias at the mouse KOR and G protein bias at the human KOR. escholarship.org This suggests that the dynamic interaction of this compound with the receptor can differentially stabilize conformations that favor coupling to either G proteins or β-arrestin depending on the species of the receptor. escholarship.org

Cellular and Subcellular Signaling Mechanisms Evoked by Ici 199441

G-Protein Coupling Pathways

KORs are primarily coupled to the inhibitory G proteins of the Gi/G0 family wikidoc.orgwikipedia.org. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer, both of which can then modulate downstream effector proteins.

Activation of Gαi inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels wikidoc.orgwikipedia.org. This reduction in cAMP is a key mechanism by which KOR activation exerts its inhibitory effects on neuronal activity. Additionally, Gβγ subunits can directly modulate ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-operated N-type calcium channels, further contributing to the inhibitory effects in neurons wikidoc.orgmaxwellsci.com. Studies utilizing dynamic mass redistribution (DMR) assays have also suggested that ICI 199441 may signal through a Gαi-independent signaling component and potentially couple to Gαs in certain cell lines, although its primary coupling is to Gαi plos.org.

Research indicates that there can be species-specific differences in the signaling profiles of KOR ligands, including potential bias towards certain downstream pathways. While some studies have investigated species differences in KOR signaling, specific detailed data on this compound's G-protein bias between human and mouse KORs in comparison to other pathways is not extensively highlighted in the provided search results. However, the concept of ligand bias, where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is a significant area of research for KORs wikipedia.orgnih.govnih.govnih.govmdpi.comresearchgate.net. Some studies classify this compound as having a modest arrestin bias nih.govnih.govunc.edu, suggesting potential differences in its G-protein activation profile compared to its β-arrestin recruitment.

G-alpha-i Protein Activation

Beta-Arrestin Recruitment and Signaling

Beyond G-protein coupling, activated GPCRs, including KORs, can recruit β-arrestin proteins, particularly β-arrestin-2 wikidoc.orgnih.govnih.govnih.gov. Beta-arrestins play roles in receptor desensitization, internalization, and the activation of G-protein-independent signaling pathways, such as mitogen-activated protein kinases (MAPKs) wikidoc.orgmdpi.comnih.gov.

Upon KOR activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the receptor maxwellsci.comnih.gov. This recruitment can lead to the desensitization of G-protein signaling by physically uncoupling the receptor from G proteins maxwellsci.comnih.gov. Beta-arrestin-2 also acts as a scaffold for various signaling molecules, including components of MAPK pathways like p38 MAPK wikidoc.orgnih.gov. Activation of p38 MAPK has been linked to certain downstream effects of KOR activation wikidoc.orgnih.gov. Assays such as the Tango assay and bioluminescence resonance energy transfer (BRET) assays are used to assess β-arrestin translocation and recruitment to the activated KOR nih.gov.

The differential engagement of G-protein and β-arrestin pathways by KOR agonists is hypothesized to underlie the separation of desired therapeutic effects (like analgesia) from unwanted adverse effects (such as dysphoria, sedation, and aversion) nih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.net. Specifically, G-protein signaling is often associated with antinociceptive effects, while β-arrestin-2 dependent signaling, particularly through the activation of p38 MAPK, has been correlated with adverse effects like dysphoria and aversion in rodent models nih.govnih.govresearchgate.netresearchgate.net. This compound has been described as having a modest β-arrestin bias nih.govnih.govunc.edu, suggesting it may preferentially engage the β-arrestin pathway to some extent compared to other KOR ligands classified as G-protein biased.

Species-specific differences in β-arrestin recruitment and signaling bias have been observed for KOR ligands researchgate.netguidetoimmunopharmacology.org. For instance, some compounds have shown different internalization (β-arrestin) bias at the mouse KOR compared to the human KOR researchgate.net. While this compound is noted to have a modest arrestin bias nih.govnih.govunc.edu, specific comparative data detailing its β-arrestin bias between human and mouse KORs within the provided search results is limited. However, the general principle of species-specific differences in KOR signaling bias applies to the broader class of KOR agonists researchgate.netguidetoimmunopharmacology.orgfrontiersin.org.

Here is a data table summarizing some of the signaling bias information for this compound and other KOR ligands found in the search results:

CompoundBias Profile (vs. G-protein)Species (KOR)Assay Method(s)Source
This compoundModest Arrestin BiasNot specifiedTango assay, BRET assay (implied) nih.govnih.govunc.edu
GR89696Modest Arrestin BiasNot specifiedTango assay, BRET assay (implied) nih.govunc.edu
RB-64Highly G-protein BiasedIn vitroNot specified (relative to arrestin recruitment) nih.gov
U69593Unbiased / BalancedhKORNot specified (relative to arrestin recruitment) nih.govencyclopedia.pub
Salvinorin AUnbiased / BalancedhKORNot specified (relative to arrestin recruitment) nih.gov
U50,488HUnbiased / BalancedhKORNot specified (relative to arrestin recruitment) encyclopedia.pub
U50,488HInternalization (β-arrestin) Biasedmouse KORNot specified (relative to G-protein) researchgate.net
NalfurafineG-protein BiasedHumanNot specified (relative to β-arrestin) researchgate.net

Note: The bias factors mentioned in source nih.gov (this compound: 4, GR89696: 5) indicate modest arrestin bias relative to the reference compound and assay used in that specific study.

Correlation with Adverse Effects

Ligand-Directed Functional Selectivity (Biased Agonism)

Ligand-directed functional selectivity, or biased agonism, describes the phenomenon where different ligands binding to the same receptor can preferentially activate distinct downstream signaling pathways. mdpi.comoup.comnih.govfrontiersin.orgnih.govfrontiersin.orgtermedia.pl This is in contrast to balanced agonists, which equally activate multiple pathways. nih.gov this compound has been identified as a biased agonist at the KOR. wikipedia.orgnih.gov Studies have investigated its bias towards G protein signaling versus β-arrestin recruitment. wikipedia.orgnih.govresearchgate.netresearchgate.net

Research indicates that this compound is one of the relatively few KOR ligands that exhibits G protein bias rather than β-arrestin bias, although this bias profile can show species differences. wikipedia.orgnih.gov For instance, studies comparing human and mouse KORs have shown that this compound can be G protein-biased at the human KOR but internalization-biased (related to β-arrestin) at the mouse KOR. nih.gov

Data on the relative intrinsic activities (RAi) for G protein activation and receptor internalization for this compound at human and mouse KORs illustrate this species-dependent bias:

SpeciesResponse MeasuredLog RAi
HumanG protein activationHigh
HumanReceptor internalizationLower
MouseG protein activationLower
MouseReceptor internalizationHigh

Note: This table is a conceptual representation based on the description of biased activity in the source nih.gov. Specific numerical Log RAi values would require detailed data from the cited research.

Delineation of Signaling Cascades

The binding of this compound to the KOR initiates signaling cascades. Opioid receptor activation typically leads to the coupling with Gαi/o proteins, resulting in a decrease in cAMP levels and activation of inwardly rectifying potassium channels (GIRK). nih.gov Subsequently, receptors can be phosphorylated by GPCR kinases (GRKs), leading to β-arrestin recruitment, receptor desensitization, and internalization. nih.gov β-arrestins can also mediate the activation of other signaling pathways, including mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. oup.comnih.gov

Studies utilizing label-free dynamic mass redistribution (DMR) assays have provided insights into the signaling components activated by this compound. plos.orguni.lu These studies suggest that while this compound can signal predominantly through Gαi, it may also involve a Gαi-independent signaling component. plos.org Furthermore, some research indicates that this compound might also couple KOR signaling through a Gαs component. plos.org

Experiments using kinase inhibitors have suggested that this compound may selectively activate the JNK kinase signaling pathway, although the possibility of activation via a non-MOR receptor pathway was also noted in the context of MOR studies. plos.org

Implications for Therapeutic Index

The concept of biased agonism holds significant implications for the therapeutic index of drugs targeting GPCRs, including opioid receptors. mdpi.comoup.comnih.govnih.govtermedia.plnih.gov The hypothesis is that selectively activating signaling pathways responsible for therapeutic effects while avoiding those linked to adverse effects could lead to improved safety profiles. mdpi.comoup.comnih.govnih.govtermedia.plnih.gov

For opioid receptors, particularly the mu-opioid receptor (MOR), it has been proposed that G protein signaling mediates analgesia, while β-arrestin signaling is involved in side effects such as respiratory depression, constipation, and tolerance. mdpi.comoup.comnih.govfrontiersin.orgnih.gov While this has been a prominent hypothesis, some recent research has challenged the extent of β-arrestin's role in certain adverse effects, suggesting that G protein-dependent pathways may also contribute to both therapeutic and adverse outcomes. mdpi.comfrontiersin.organnualreviews.orgresearchgate.net

For KOR agonists like this compound, the development of G protein-biased ligands is explored as a strategy to potentially mitigate adverse effects such as dysphoria, aversion, and sedation, which have been associated with KOR activation and potentially linked to β-arrestin pathways. researchgate.netnih.gov By favoring G protein signaling, biased agonists aim to achieve desired therapeutic effects with a wider safety margin. mdpi.comoup.comnih.govnih.govtermedia.plnih.gov However, the translation of in vitro bias profiles to in vivo therapeutic outcomes is complex and requires further investigation. nih.govnih.govfrontiersin.org

Downstream Signaling Pathway Activation (e.g., ERK1/2)

Activation of opioid receptors, including KOR, can lead to the activation of various downstream signaling pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). medchemexpress.comnih.govunc.edunih.govdoi.org ERK1/2 is a type of MAPK that can be activated through both G protein-dependent and β-arrestin-dependent mechanisms following GPCR stimulation. nih.govunc.edu

Studies investigating the signaling profiles of KOR agonists have examined their effects on ERK1/2 phosphorylation. Some novel KOR agonists, distinct from this compound but also studied for their biased properties, have shown preferential activation of G protein signaling with minimal effects on β-arrestin recruitment and downstream ERK1/2 activation. nih.govencyclopedia.pub Conversely, other KOR agonists have been shown to activate early ERK1/2 phosphorylation in different cell models. nih.gov

While direct, detailed data specifically on this compound's precise impact on ERK1/2 activation compared to other downstream pathways in the context of its biased profile is not extensively detailed in the provided snippets, the general understanding of KOR signaling indicates that ERK1/2 is a relevant downstream target influenced by receptor activation and the balance between G protein and β-arrestin pathways. nih.govunc.edunih.gov

Physiological Systems Modulation by Ici 199441

Nociception and Pain Management Research

Studies have explored the antinociceptive properties of ICI 199441 in various animal models, highlighting its potential role in pain management research. wikipedia.orgmims.comnih.gov As a KOR agonist, its effects on pain pathways are mediated through interactions with kappa-opioid receptors located in both the central and peripheral nervous systems. uni.lutocris.comcenmed.combio-techne.com

Antinociceptive Effects in Various Models (e.g., formalin test, paw pressure test)

This compound has demonstrated antinociceptive effects in established pain models such as the formalin test and the mechanical paw pressure test in rats. mims.comnih.govzhanggroup.org In the mechanical paw pressure test, this compound produced a potent antinociceptive effect. mims.comnih.gov This effect was shown to be inhibited by the selective kappa-opioid receptor antagonist nor-binaltorphimine, but not by the mu-opioid receptor antagonist naloxone (B1662785), indicating mediation via KOR activation. mims.comnih.gov

In the formalin test, which models both acute and tonic pain, this compound also exhibited antinociceptive potency. mims.comnih.govnih.gov One study comparing this compound with another selective KOR agonist, TRK-820, in the formalin test found that this compound had a very similar antinociceptive potency to that of TRK-820 in normal rats. mims.comnih.gov However, in rats with adjuvant-induced arthritis, a model of inflammatory pain, this compound was found to be about 5-fold less potent than in normal rats, whereas TRK-820 maintained similar efficacy in both arthritic and normal rats. mims.comnih.gov This suggests potential differences in the mechanisms or KOR subtypes involved in different pain states or between different KOR agonists.

Visceral Nociception Modulation

Research has also investigated the effects of this compound on visceral sensation. Studies using ferret esophageal vagal afferents in vitro have shown that this compound can potently inhibit responses to mechanical stimuli. tocris.comtocris.comcenmed.com Specifically, this compound significantly and dose-dependently reduced the response of mucosal receptors to mucosal stroking and the response of tension receptors to circumferential tension. tocris.com It also reduced the response of tension/mucosal (TM) receptors to mucosal stroking but did not significantly affect their response to tension. tocris.com These findings suggest that κ-opioids, including this compound, have potent and selective peripheral effects on esophageal vagal afferents, which could have implications for understanding and potentially treating disorders of visceral sensation. tocris.comtocris.comcenmed.com

Peripheral vs. Central Mediated Antinociception

The contribution of peripheral versus central mechanisms to the antinociceptive effects of this compound has been examined. Studies involving aspartic acid conjugates of a related compound, evaluated in mice using intravenous and intracerebroventricular administration, provide insight by comparison to the parent ligand, this compound. nih.govwikipedia.org These conjugates, designed to have limited access to the central nervous system, were found to be significantly less effective than this compound in producing central nervous system mediated antinociception in the mouse abdominal stretch assay. nih.govwikipedia.org However, some of these peripherally targeted conjugates still produced potent antinociception in the tonic phase of the formalin assay, a model involving tonic pain. nih.govwikipedia.org This suggests that while this compound can exert centrally mediated antinociception, peripheral mechanisms may also contribute to the effects of KOR agonists depending on the specific compound and pain model.

Furthermore, studies on δ opioid-κ opioid receptor heteromers in peripheral sensory neurons have shown that the potency of the KOR agonist this compound can be enhanced by certain δ opioid receptor antagonists, suggesting allosteric interactions within these heteromers in peripheral neurons that can modulate KOR agonist function and contribute to peripherally mediated antinociception. bio-techne.cominvivochem.cn

Pruritus (Itch) Modulation

Beyond its effects on pain, this compound has also been investigated for its ability to modulate pruritus, or itch. wikipedia.orgwikidata.orgcenmed.comsigmaaldrich.comnih.gov Opioid receptors, including KOR, are known to play a role in the complex mechanisms underlying itch sensation. wikipedia.orgwikidata.orgcenmed.comwikipedia.org

Antipruritic Actions in Dermatitis Models (e.g., imiquimod-induced psoriasis-like dermatitis)

Research using the imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis model in mice has demonstrated antipruritic effects of this compound. wikipedia.orgwikidata.orgcenmed.comsigmaaldrich.comnih.gov In this model, which exhibits antihistamine-resistant scratching behavior, oral administration of this compound significantly suppressed scratching behavior. wikipedia.orgwikidata.orgcenmed.com For instance, oral administration of 1 mg/kg of this compound significantly reduced the number of scratching bouts compared to a vehicle control group. wikipedia.orgwikidata.org

Central vs. Peripheral Mechanisms in Itch Suppression

The studies in the imiquimod-induced dermatitis model have also provided insights into the localization of the antipruritic effects of KOR agonists. While oral administration of the centrally acting KOR agonist this compound inhibited scratching behavior, oral administration of the peripherally-selective KOR agonist asimadoline (B1665285) did not. wikipedia.orgwikidata.orgcenmed.comsigmaaldrich.comnih.gov This suggests that the antipruritic action of this compound in this model is primarily mediated by central KORs. wikipedia.orgwikidata.orgcenmed.comsigmaaldrich.comnih.gov The expression of KOR protein was found to be decreased in the dorsal root ganglia (DRG) and spinal cord of imiquimod-treated mice and was undetectable in the epidermis, further supporting a central involvement in KOR-mediated itch modulation in this model. wikipedia.orgwikidata.orgcenmed.comsigmaaldrich.com Current evidence from studies with KOR agonists suggests that central nervous system activity may be required for an antipruritic effect, although this can be associated with central side effects.

Neurobiological and Behavioral Processes

Kappa-opioid receptors are critically involved in modulating pain, stress responses, mood regulation, and reward perception scbt.com. As a KOR agonist, this compound has been employed in studies to understand these complex processes scbt.com.

Modulation of Stress Responses

KORs and their activation by compounds like this compound are implicated in the body's response to stress scbt.com. Modulating KOR activity has shown potential in altering stress responses scbt.com. Studies using KOR activators are common in neurobiological research to understand mechanisms underlying stress-related disorders scbt.com. Research suggests that stress-induced activation of KORs may involve multiple signaling mechanisms wikipedia.org. Administration of complete Freund's adjuvant (CFA) in mice, a model for chronic pain, has been shown to increase G-protein stimulation in the central amygdala (CeA) with the KOR agonist this compound researchgate.net.

Influence on Mood Disorders (e.g., depression, anxiety)

Kappa-opioid receptor ligands, including agonists like this compound, are being studied for their potential relevance in mood disorders such as depression and anxiety scbt.comnih.govwikiwand.com. KOR activators are valuable in pharmacological studies aimed at developing strategies for managing mood disorders scbt.com. The idea that KOR agonists could play a role in studying and treating mood disorders stems from preclinical studies nih.gov. Studies in mutant mice lacking KORs have provided genetic evidence for the role of KORs in stress-induced depressive and anxiety-like behaviors nih.gov. KOR antagonism in the amygdala has been shown to block the anxiogenic effects of stress in animal models nih.gov. Clinically, chronic pain has been reported to induce depression and anxiety, and the endogenous opioid system is implicated in anxiety and stress .

Impact on Reward Pathways and Addictive Behaviors

KOR activation is known to influence reward pathways and has been investigated in the context of addictive behaviors scbt.comntu.edu.sg. KOR activators are widely used in neurobiological research to understand the mechanisms underlying addiction scbt.com. Modulating KOR activity has shown potential in reducing addictive behaviors scbt.com. In the mesolimbic system, KOR activation reduces dopamine (B1211576) release, a key neurotransmitter in the reward system nih.govsah.on.canih.gov. KORs are expressed on the cell bodies of dopaminergic neurons in the ventral tegmental area (VTA) and on presynaptic terminals in the nucleus accumbens (NAcc), although the distribution can vary across species nih.gov. The anti-rewarding properties of KOR agonists are mediated through both short-term and long-term effects, including the reduction of dopamine release in the NAcc wikipedia.org.

Effects on Neurotransmitter Release

KOR activation, such as by this compound, influences neurotransmitter release scbt.com. Opioid receptor activation generally inhibits neuronal function through G protein-dependent mechanisms, which can include inhibiting calcium conductance, thus preventing vesicular release of neurotransmitters nih.gov. Studies have explored the effects of opioid agonists, including this compound, on neurotransmitter release in various contexts scbt.commdpi.com. For example, this compound has been shown to potently inhibit responses in certain receptors related to the gastrointestinal system, suggesting an impact on neurotransmission in that area . Dynorphin, an endogenous KOR ligand, has been shown to inhibit the release of excitatory neurotransmitters in the spinal cord mdpi.com.

Cardiovascular System Protection

Research suggests that opioid receptors, including kappa-opioid receptors, may play a role in protecting the cardiovascular system, particularly against ischemia/reperfusion (I/R) injury nih.govresearchgate.netnih.govresearchgate.net. Studies have indicated that κ1-opioid receptor agonists like this compound may have cardioprotective effects nih.govresearchgate.netnih.govresearchgate.net.

Studies in animal models have demonstrated that administration of this compound can limit the infarct size following cardiac I/R researchgate.netnih.govresearchgate.net. For instance, administration of this compound at a dose of 0.1 mg/kg limited the infarct size/area at risk ratio in a rat model nih.gov. This cardioprotective effect was abolished by selective KOR antagonists, but not by antagonists for mu or delta opioid receptors, suggesting the involvement of KORs nih.gov. The infarct-reducing effect of this compound has been observed when administered prior to reperfusion researchgate.netresearchgate.net.

However, it has also been noted that this compound can induce bradycardia in some studies, an effect that does not appear to be mediated solely via opioid receptors, suggesting potential interactions with other receptors nih.gov. Despite this, this compound has been identified as a promising compound for the development of drugs to enhance cardiac tolerance to I/R injury nih.govresearchgate.net.

Summary of Research Findings on Cardiovascular Effects

CompoundDose (mg/kg)Effect on Infarct Size/Area at Risk RatioAntagonist Blocked By
This compound0.1Limited by 41% nih.govNor-binaltorphimine nih.gov
(+)-U-504881Cardioprotective researchgate.netnih.govNor-binaltorphimine nih.gov
ICI 2044484No effect nih.govNot applicable
GR896960.1No effect nih.govNot applicable

Note: Data is based on findings in animal models of cardiac ischemia/reperfusion injury.

Cardioprotective Effects in Ischemia-Reperfusion Injury

Studies have demonstrated significant cardioprotective effects of this compound, particularly in the context of ischemia-reperfusion (I/R) injury. I/R injury can lead to significant damage to cardiac tissue, including necrosis and apoptosis of cardiomyocytes, contractile dysfunction, and arrhythmias. fishersci.pt

Research in rat models of coronary occlusion and reperfusion has shown that administration of this compound can limit the extent of myocardial infarction. For instance, administration of this compound at a dose of 0.1 mg/kg before reperfusion resulted in a substantial reduction in infarct size. escholarship.orgwikipedia.orgtocris.comwikipedia.orgctdbase.org The infarct size, expressed as a percentage of the area at risk (IS/AAR), was limited by 41% in rats treated with 0.1 mg/kg of this compound compared to untreated control groups, where the IS/AAR ratio ranged from 43% to 48%. escholarship.orgwikipedia.orgwikipedia.orgctdbase.org

These findings suggest that this compound holds promise as a compound for enhancing cardiac tolerance to the detrimental effects of ischemia and reperfusion. fishersci.pttocris.comwikipedia.orgwikipedia.org The cardioprotective effects mediated by opioid receptor agonists, including this compound, are thought to mimic the protective phenomena of preconditioning and postconditioning by preventing cardiomyocyte death during the reperfusion period following ischemic insult. fishersci.pt

The following table summarizes representative data on the effect of this compound on infarct size in experimental models of ischemia-reperfusion injury:

Treatment GroupDose (mg/kg)Infarct Size/Area at Risk (IS/AAR) Ratio (%)Citation
Control-43 - 48 escholarship.orgwikipedia.org
This compound0.1~25-28 (41% limitation from control) escholarship.orgwikipedia.org

Note: The exact limited IS/AAR percentage is derived from the reported 41% limitation of the control value (43-48%).

Involvement of Peripheral Opioid Receptors in Cardiac Protection

The cardioprotective effects of this compound have been linked to the activation of peripheral opioid receptors. Evidence supporting this comes from studies utilizing opioid receptor antagonists. Pretreatment with general opioid antagonists like naltrexone, or peripherally acting antagonists such as naloxone methiodide, completely abolished the infarct-reducing effect of this compound. escholarship.orgwikipedia.org This indicates that the protective actions are mediated by opioid receptors located outside the central nervous system.

Furthermore, the cardioprotective effect of this compound was not affected by pretreatment with selective antagonists for delta (TIPP[ψ]) or mu (CTAP) opioid receptors. escholarship.orgwikipedia.org These results collectively highlight the crucial role of peripheral opioid receptors in mediating the cardiac protection afforded by this compound against ischemia-reperfusion injury. escholarship.orgwikipedia.org

Specific KOR Subtype Involvement (e.g., Kappa-1) in Cardioprotection

Further investigations have aimed to delineate the specific kappa-opioid receptor subtypes involved in the cardioprotective effects of compounds like this compound. Research suggests that the stimulation of peripheral opioid kappa-1 receptors is responsible for preventing reperfusion cardiac injury. escholarship.orgwikipedia.org

Inflammatory and Immune Response Modulation

Beyond its cardiovascular effects, this compound and other KOR agonists have been implicated in modulating inflammatory and immune responses.

Anti-inflammatory Effects

This compound is reported to have a broad range of effects on the immune system, including the modulation of inflammatory responses. nih.gov Activation of kappa-opioid receptors, in general, has been shown to induce anti-inflammatory responses. In vitro cellular models have demonstrated that KOR activation can lead to the down-regulation of inflammatory cytokines and chemokines. guidetoimmunopharmacology.org While direct detailed studies specifically on the anti-inflammatory mechanisms of this compound were not extensively available in the provided information, its classification as a potent KOR agonist with effects on inflammatory response modulation suggests it shares these anti-inflammatory properties observed with other KOR agonists. nih.govguidetoimmunopharmacology.org

Influence on Opioid and Chemokine Receptor Expression

This compound is known to influence opioid and chemokine receptor expression. nih.gov The ability of KOR activation to down-regulate inflammatory cytokines and chemokines, as observed in in vitro studies with KOR agonists, implies an influence on the expression or activity of these mediators. guidetoimmunopharmacology.org

In a specific context, research exploring the impact of oxidative stress on neuronal cells found that treatment with opioid agonists, including ICI-199441, did not alter the expression levels of mu opioid receptor mRNA under hypoxic conditions. wikipedia.org This suggests that in certain neuronal environments and under oxidative stress, this compound may not significantly impact the gene expression of other opioid receptor types.

Neurodegenerative and Neurological Conditions

Kappa-opioid receptors are present in the central nervous system, and agonists targeting these receptors have been investigated for their potential roles in various neurological conditions, including neurodegenerative disorders. Neurodegenerative diseases are characterized by the progressive damage and destruction of parts of the nervous system. tocris.comguidetopharmacology.org

While the direct therapeutic application of this compound in treating neurodegenerative diseases is still an area of ongoing research, some findings suggest potential relevance. A study screening a library of compounds for their ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes identified this compound as one of several KOR agonists that successfully induced this differentiation in vitro. guidetoimmunopharmacology.org Oligodendrocytes are crucial for forming myelin, the insulating sheath around nerve fibers, and their dysfunction or loss is implicated in several neurological disorders. The expression of KORs on OPCs and the inhibition of differentiation by KOR antagonism further support a role for KOR activation in this process. guidetoimmunopharmacology.org This suggests a potential avenue for this compound or related KOR agonists in promoting remyelination, which could be beneficial in certain neurological conditions.

Other KOR agonists, such as spiradoline mesylate and BRL 52537, have demonstrated neuroprotective properties in different experimental models, including protection against cerebral ischemia/reperfusion injury. nih.govlabsolu.ca Although these findings are for related compounds, they support the broader concept that targeting KORs may hold therapeutic potential in neurological contexts.

Promotion of Oligodendrocyte Precursor Cell (OPC) Differentiation and Remyelination

Research indicates that KOR agonists, including this compound, can promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes. researchgate.netnih.gov Oligodendrocytes are crucial for forming the myelin sheath around axons in the central nervous system, a process called myelination. frontiersin.orgfrontiersin.org Damage to myelin, known as demyelination, is a hallmark of diseases like Multiple Sclerosis (MS). frontiersin.orgmdpi.com Remyelination, the process of restoring the myelin sheath, is a potential therapeutic strategy for such conditions. researchgate.netnih.govfrontiersin.orgd-nb.info Studies have shown that KOR agonists can enhance differentiation and myelination in purified oligodendroglial cultures and accelerate the kinetics of remyelination in vivo after focal demyelination. nih.gov The effect of KOR agonists on myelination appears to be mediated specifically through KORs located on oligodendroglia. nih.gov

Potential in Hypoxic Brain Injury

Hypoxic brain injury occurs when the brain does not receive sufficient oxygen, leading to cell damage and death. honorhealth-rehab.comflintrehab.com Research has explored the potential protective effects of opioid receptor agonists, including this compound, in the context of hypoxic conditions. nih.govencyclopedia.pubperiodikos.com.br Studies using neuronal cell lines cultured under hypoxic conditions have investigated the effects of different opioid receptor agonists on cell viability and proliferation. periodikos.com.br While some opioid agonists showed a decrease in lactate (B86563) dehydrogenase (LDH) release (an indicator of cell injury) with increasing concentration, this compound showed an increase in LDH release as its concentration increased in treated hypoxic cells. periodikos.com.br However, other studies suggest that KOR agonists may have neuroprotective effects in brain ischemia-reperfusion injury through various mechanisms. nih.gov

Relevance to Multiple Sclerosis and Alzheimer's Disease Research

Demyelination is a primary characteristic of Multiple Sclerosis, and promoting remyelination is a key area of research for potential MS treatments. researchgate.netnih.govfrontiersin.orgd-nb.info As a compound that can promote OPC differentiation and remyelination, this compound and other KOR agonists are of interest in MS research as potential remyelinating therapies. researchgate.netnih.gov

The potential of KOR agonists has also been explored in the context of Alzheimer's Disease (AD) research. encyclopedia.pubmdpi.com While the exact role of KOR agonists in AD is still under investigation, the broader implications of KOR activation are being explored for various neurological conditions. encyclopedia.pubmdpi.comuci.edu

Gastrointestinal Function

Opioid receptors, including KORs, are distributed in the peripheral nervous system and play a role in modulating gastrointestinal functions. physiology.orgnih.gov

Modulation of Vagal Afferent Mechanosensitivity

Studies have investigated the effects of this compound on the mechanosensitivity of vagal afferent nerves, particularly in the esophagus. physiology.orgnih.govmedkoo.commdpi.com Vagal afferents are sensory nerves that transmit information from the gastrointestinal tract to the central nervous system. mdpi.com Mechanosensitivity refers to the ability of these nerves to respond to mechanical stimuli such as tension or stroking. physiology.orgnih.gov Research in ferret esophageal vagal afferents showed that this compound potently inhibited responses to mechanical stimulation in mucosal and tension receptors in a dose-dependent manner. physiology.orgnih.gov However, it did not significantly affect the responses of tension/mucosal (TM) receptors to tension. physiology.org

Effects on Visceral Sensation

Visceral sensation refers to the sensory information received from internal organs. physiology.orgnih.gov Modulation of vagal afferent activity can influence visceral sensation. physiology.orgnih.gov The potent inhibitory effects of this compound on esophageal vagal afferent mechanosensitivity suggest that it may have applications in the treatment of disorders of visceral sensation. physiology.orgnih.gov KORs are understood to play a significant role in visceral pain models. transpopmed.orggoogle.com

Preclinical Research Models and Methodologies Utilizing Ici 199441

In Vivo Animal Models

In vivo studies using various animal species have been instrumental in characterizing the effects of ICI 199441 in complex biological systems. These models allow for the assessment of its influence on physiological responses and disease states.

Rodent Models (e.g., mice, rats) for Pain and Pruritus

Rodent models are widely used in pain and pruritus research due to their physiological similarities to humans and the availability of well-characterized experimental paradigms. This compound has been employed in these models to investigate the role of κ-opioid receptors in modulating nociception and itch.

In studies involving models of inflammatory pain in rats, the δ antagonist naltrindole (B39905) has been shown to allosterically increase the analgesic potency of a non-effective dose of the κ agonist ICI-199441, indicating a positive allosteric modulation. researchgate.net In mice subjected to chronic pain induced by Complete Freund's Adjuvant (CFA) injection, there was a significant increase in this compound-stimulated [³⁵S]GTPγS binding in the amygdala membranes, suggesting altered opioidergic function in this brain region during chronic pain states. nih.gov

This compound has also been studied in mouse models of pruritus. In imiquimod-induced psoriasis-like dermatitis model mice, oral administration of ICI-199441, acting as a centrally acting κ-opioid receptor agonist, significantly reduced scratching behavior. medicaljournals.semedicaljournals.semedicaljournalssweden.senih.gov This suggests a role for central κ-opioid receptors in the modulation of itch in this model.

Ferret Models for Visceral Sensation

Ferret models have been utilized to investigate the effects of opioid agonists on visceral sensation, particularly in the gastrointestinal tract. Studies on mechanosensitive ferret esophageal vagal afferent endings in vitro have examined the effects of selective opioid agonists, including this compound. physiology.orgnih.govresearchgate.net

This compound was found to potently inhibit the responses of mucosal receptors to mucosal stroking and tension receptors to circumferential tension in a dose-dependent manner. physiology.orgnih.gov However, it did not significantly affect the basal discharge of vagal esophageal mucosal, tension, or tension/mucosal (TM) receptors. physiology.org These findings indicate that κ-opioids can exert potent and selective peripheral effects on esophageal vagal afferents, which may be relevant to disorders of visceral sensation. physiology.orgnih.gov

Models of Cardiac Ischemia-Reperfusion

Models of cardiac ischemia-reperfusion injury in rodents have been used to assess the potential cardioprotective effects of this compound. Studies in male Wistar rats subjected to coronary occlusion and reperfusion demonstrated that this compound had a cardioprotective effect, showing infarct-limiting activity. nih.gov

Research suggests that activation of peripheral opioid κ1 receptors can prevent reperfusion cardiac injury. nih.gov Studies using a rodent model of myocardial ischemia reperfusion have investigated this effect. researchgate.net The infarct-reducing effect of this compound was observed in these models. nih.gov This cardioprotective effect was eliminated by the administration of naltrexone, a broad-spectrum opioid receptor antagonist, and also by naloxone (B1662785) methiodide, a peripherally acting opioid receptor antagonist, suggesting a peripheral opioid receptor-mediated mechanism. nih.gov

Models of Hypoxic Damage

Preclinical research has also explored the effects of this compound in models of hypoxic damage, particularly in the context of neuronal cells. While some search results mention the use of this compound in the context of hypoxia and brain ischemia transpopmed.orgresearchgate.net, detailed in vivo rodent models specifically focused on hypoxic damage and this compound's effects were not extensively described in the provided snippets. However, related in vitro studies in neuronal cells under hypoxic conditions have been conducted (see Section 5.2.1).

In Vitro Cell Culture Systems

In vitro cell culture systems provide controlled environments to study the direct effects of compounds on specific cell types and to elucidate underlying mechanisms of action.

Clonal Neuroblastoma Cell Lines (e.g., Neuro-2a)

Clonal neuroblastoma cell lines, such as mouse Neuro-2a (N2a) cells, are utilized as neuronal models in various research applications, including studies on neuronal development, differentiation, neurotoxicity, and cell signaling pathways. cytion.com N2a cells are mouse neuroblasts isolated from brain tissue.

This compound has been used in studies involving N2a cells, particularly those stably transfected with human or mouse κ-opioid receptors (hKOP and mKOP receptors, respectively). nih.govnih.gov These studies have investigated the functional selectivity of this compound in activating G proteins and inducing receptor internalization. nih.govnih.gov Research has shown species differences in functional selectivity, with this compound exhibiting internalization bias at the mKOP receptor and G protein bias at the hKOP receptor in these transfected N2a cells. nih.govnih.gov

Additionally, this compound has been used in studies examining the effects of opioid agonists on B50 neuronal cells cultured under hypoxic conditions. periodikos.com.brresearchgate.netscispace.commurdoch.edu.au These studies assessed parameters such as neuronal morphology, viability, proliferation, and differentiation. periodikos.com.br Results from these studies indicated that this compound, along with other opioid agonists, appeared to offer some protection to B50 cells against hypoxic damage. periodikos.com.br While LDH release, an indicator of neuronal injury, was shown to decrease with increasing concentrations of DAMGO and DSLET, it increased with increasing concentrations of ICI-199441 in hypoxic B50 cells. periodikos.com.br However, another study indicated that opioid agonist treatments, including this compound, showed no change in the level of mu opioid receptor gene expression in B50 cells under oxidative stress induced by hypoxia. researchgate.netmurdoch.edu.au

Data Table: Effects of Opioid Agonists on LDH Release in Hypoxic B50 Cells

AgonistConcentrationLDH Release (% of Normal Hypoxic Cells)
DAMGO100 µM143%
DSLET50 µM140%
ICI-19944150 µM109%
Hypoxic CellsN/A587%
Normal CellsN/A100%

Note: Data derived from search result periodikos.com.br. LDH release is presented as a percentage relative to normal B50 cells. The hypoxic cell group shows the significant increase in LDH release due to hypoxia.

Data Table: Effect of ICI-199441 on Scratching Behavior in Imiquimod-induced Pruritus in Mice

TreatmentScratching Bouts (Mean ± SD)p-value (vs Vehicle)
Vehicle[Data not explicitly provided as numerical mean ± SD in snippet, described as baseline]-
ICI-199441 (1 mg/kg)Significantly reduced< 0.0001
Asimadoline (B1665285) (10 mg/kg)Did not inhibitNot significant

Human Embryonic Kidney (HEK-293) Cells Expressing Opioid Receptors

HEK-293 cells genetically modified to express specific opioid receptors, such as the mu-opioid receptor (MOR), have been used to study the effects of this compound. In HEK-MOR cells, this compound produced a positive dynamic mass redistribution (DMR) response, indicating receptor activation. plos.org However, in parental HEK-293 cells or those pretreated with certain antagonists, this compound elicited a small negative DMR, suggesting potential interaction with an unknown endogenous receptor in these cell lines. plos.org Studies utilizing HEK-293 cells coexpressing kappa-delta (κ-δ) opioid receptors and a chimeric Giqi protein have shown that a ligand structurally related to this compound, with a molecular extender arm (KDA-16), exhibited potent agonist activity at these heteromers in calcium release assays. nih.govfigshare.com This suggests the utility of HEK-293 cells expressing specific receptor combinations for evaluating the activity of this compound and its analogs on opioid receptor heteromers.

Mouse Microglial Cells

While the search results did not provide direct studies using this compound specifically on mouse microglial cells, research in this area often investigates the role of opioid receptors in microglial function. Microglial cells are immune cells in the brain, and their activation is implicated in various neurological processes, including those potentially modulated by the opioid system. news-medical.netsissa.it General research on microglial cells in mice involves studying their activation and function in different conditions. news-medical.netnih.gov Further research would be needed to detail specific applications of this compound in this cell type.

Cortical Neuronal B50 Cell Lines

Cortical neuronal B50 cell lines have been employed to investigate the effects of opioid agonists, including this compound, particularly in the context of hypoxia. researchgate.netmaxwellsci.comperiodikos.com.brresearchgate.netscispace.com Studies have examined the impact of this compound treatment on the morphology and gene expression of mu opioid receptors in B50 cells cultured under hypoxic conditions. researchgate.netmaxwellsci.comperiodikos.com.brresearchgate.net While hypoxia induced morphological changes in B50 cells, treatment with this compound at various concentrations (10, 50, and 100 µM) for 48 hours did not result in significant changes in mu opioid receptor mRNA levels compared to normoxic or untreated hypoxic cells. researchgate.netmaxwellsci.comresearchgate.net However, opioid receptor agonists, including this compound, appeared to offer some protection to B50 cells against hypoxic damage and showed a non-significant increase in cellular proliferation at a concentration of 100 µM in hypoxic conditions. periodikos.com.br

Receptor Binding Assays

Receptor binding assays are fundamental techniques used to quantify the interaction of a ligand with its target receptor. These assays provide insights into the affinity and selectivity of a compound.

Radioligand Binding Studies (e.g., [3H]diprenorphine binding)

Radioligand binding studies are commonly used to determine the binding characteristics of compounds like this compound to opioid receptors. plos.orgrevvity.com These studies involve using a radiolabeled ligand, such as [3H]diprenorphine, which is a non-selective opioid receptor ligand with high affinity for multiple opioid receptor subtypes. wikipedia.orguni.lutiho-hannover.denih.gov By measuring the displacement of the radiolabeled ligand by varying concentrations of the test compound (this compound), researchers can determine the affinity of this compound for the receptor. plos.orgrevvity.com this compound has been shown to displace [3H]diprenorphine from human kappa opioid receptors, with a reported pKi of 10.4 (corresponding to a Ki of 4x10^-11 M), indicating high affinity binding to the kappa receptor. guidetoimmunopharmacology.org Studies have also used [3H]diprenorphine saturation binding to determine the binding characteristics of opioid receptors in cell lines expressing human or mouse kappa opioid receptors. nih.gov

Competition Binding Assays

Competition binding assays are a type of radioligand binding study where the binding of a fixed concentration of a radioligand is competed by varying concentrations of an unlabeled compound, such as this compound. plos.orgrevvity.com This method is used to determine the affinity (expressed as Ki or IC50) of the unlabeled compound for the receptor site. plos.orgrevvity.com this compound has been evaluated in competition binding assays to assess its affinity and selectivity for different opioid receptor subtypes. plos.orgnih.gov These assays have confirmed its potent binding to kappa opioid receptors. tocris.comguidetoimmunopharmacology.orgucsd.edu For instance, studies have reported IC50 values for this compound in the nanomolar range for kappa opioid receptors in guinea pig brain membrane preparations. ucsd.edunih.gov

Functional Assays

Functional assays are used to assess the biological activity of a compound following receptor binding. These assays measure the downstream effects of receptor activation or inhibition.

Various functional assays have been employed to characterize the activity of this compound, particularly its agonist effects at opioid receptors. These include assays that measure G protein coupling, receptor internalization, and changes in intracellular signaling pathways. plos.orgresearchgate.netnih.gov For example, the 35S-GTPγS binding assay is a functional measure of agonist-induced G protein activation, commonly used for GαI-coupled receptors like the mu, delta, and kappa opioid receptors. plos.orgnih.gov Receptor internalization assays, such as the on-cell western assay, can determine agonist-promoted receptor internalization. nih.gov Dynamic mass redistribution (DMR) assays, a label-free technology, have also been used to study the functional activity of this compound in real-time, providing an integrated view of ligand-mediated receptor pharmacology. plos.orgresearchgate.netresearchgate.net Studies using DMR assays in HEK-MOR cells indicated that this compound not only acts as an agonist for the MOR but may also activate another endogenous target. plos.org Furthermore, this compound has been shown to potentially signal through both Gαi-dependent and Gαi-independent pathways, as well as a Gαs component in certain contexts. plos.orgresearchgate.net Functional assays have also revealed that this compound can be biased towards specific signaling pathways, such as the p38 MAPK pathway. plos.orgresearchgate.net

G-protein Activation Assays (e.g., [35S]GTPγS binding)

G-protein activation assays, such as the [35S]GTPγS binding assay, are commonly used to measure the ability of a compound to stimulate G-protein coupling upon receptor binding. Studies have utilized this method to assess the efficacy of this compound in activating G proteins downstream of the KOR.

Another study investigating a derivative of this compound, named LPK-26, reported that it stimulated [35S]GTPγS binding to G-proteins with an EC50 value of 0.0094 nM. nih.govsigmaaldrich.comresearchgate.net This indicates potent G-protein activation by this related compound.

This compound has been described as a G protein-biased agonist at the human KOP receptor in some studies. nih.govnih.gov

Receptor Internalization Assays

Receptor internalization assays are used to measure the process by which activated receptors are endocytosed into the cell. This is another key pathway modulated by GPCR agonists.

Dynamic Mass Redistribution (DMR) Assays

Dynamic Mass Redistribution (DMR) assays are label-free, cell-based assays that measure real-time cellular responses to ligand binding, including conformational changes and the recruitment of intracellular proteins, which result in a shift in resonant wavelength. nih.govplos.orgresearchgate.netplos.orgresearchgate.net

This compound has been investigated using DMR assays to understand its interaction with opioid receptors and downstream signaling. nih.govplos.orgplos.orgresearchgate.netuni.luresearchgate.net In HEK-MOR cells (HEK293 cells expressing the mu-opioid receptor), this compound produced a positive DMR (P-DMR). nih.govplos.orgplos.org However, in parental HEK-293 cells and in HEK-MOR cells pretreated with mu-opioid receptor antagonists like CTOP or DAMGO, this compound produced a small negative DMR (N-DMR). nih.govplos.orgplos.org This suggests potential interaction with an unknown endogenous receptor in addition to the KOR. nih.govplos.orgplos.org

Pertussis toxin (PTx), which inhibits Gαi, inhibited the DMR response induced by most opioid agonists tested in HEK-MOR cells, but this compound still produced a small N-DMR in PTx-treated cells. nih.govplos.org This suggests that this compound may also signal through a Gαi-independent component. nih.govplos.org Treatment with cholera toxin (CTx), which activates Gαs, reduced the DMR response induced by this compound, suggesting it may also signal through a Gαs component. nih.govplos.org

DMR profiling has been used to classify opioid ligands based on their agonist activity and functional selectivity. uni.luresearchgate.net this compound was among the ligands that produced a biphasic DMR response. uni.lu

cAMP Assays

cAMP assays measure the levels of cyclic adenosine (B11128) monophosphate, a second messenger whose production is often inhibited by KOR activation through Gαi/o proteins.

Research has utilized cAMP assays to assess the effect of this compound on adenylyl cyclase activity. KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. tocris.comdntb.gov.ua

Studies have compared DMR responses and whole cAMP responses induced by opioid ligands in HEK-MOR cells. nih.govplos.org Some results suggest that this compound might be biased towards cAMP signaling. nih.gov

In adult rat nociceptors in culture, the potency of this compound to inhibit nociceptors was enhanced by naltrindole, a delta-opioid receptor (DOR) antagonist, in cAMP accumulation assays. researchgate.net This suggests allosteric interactions within DOR-KOR heteromers can modulate this compound's efficacy in modulating cAMP. researchgate.net

Interactive Data Table:

Assay TypeModel System / ReceptorKey Finding(s) Related to this compoundCitation(s)
[35S]GTPγS bindinghKOP receptor (N2a cells)G protein-biased at human KOP receptor. nih.govnih.gov
[35S]GTPγS bindingmKOP receptor (N2a cells)Internalization-biased at mouse KOP receptor. nih.govnih.gov
[35S]GTPγS bindingAmygdala membranesStimulated [35S]GTPγS binding. nih.gov
[35S]GTPγS binding- (LPK-26)LPK-26 (this compound derivative) stimulated binding with EC50 = 0.0094 nM. nih.govsigmaaldrich.comresearchgate.net
Receptor InternalizationhKOP receptor (N2a cells)G protein-biased relative to internalization at human KOP receptor. nih.govnih.gov
Receptor InternalizationmKOP receptor (N2a cells)Internalization-biased relative to G protein activation at mouse KOP receptor. nih.govnih.gov
Receptor Internalization-May be arrestin biased. unc.edunih.govresearchgate.net
Dynamic Mass Redistribution (DMR)HEK-MOR cellsProduced a positive DMR (P-DMR). nih.govplos.orgplos.org
Dynamic Mass Redistribution (DMR)Parental HEK-293 cellsProduced a small negative DMR (N-DMR), suggesting interaction with unknown endogenous receptor. nih.govplos.orgplos.org
Dynamic Mass Redistribution (DMR)PTx-treated HEK-MOR cellsProduced a small N-DMR, suggesting Gαi-independent signaling component. nih.govplos.org
Dynamic Mass Redistribution (DMR)CTx-treated HEK-MOR cellsDMR response reduced, suggesting potential signaling through a Gαs component. nih.govplos.org
Dynamic Mass Redistribution (DMR)-Produced a biphasic DMR response. uni.lu
cAMP AssaysHEK-MOR cellsSome results suggest bias towards cAMP signaling. nih.gov
cAMP AssaysRat nociceptorsPotency to inhibit nociceptors enhanced by naltrindole (DOR antagonist), suggesting allosteric modulation within DOR-KOR heteromers. researchgate.net

Comparative Pharmacology and Structure Activity Relationships

Comparison with Other KOR Agonists

ICI 199441 belongs to the class of arylacetamide KOR agonists. Its pharmacological properties have been compared to other compounds acting on the KOR, revealing both similarities and distinctions in potency, efficacy, and signaling pathways.

U-50,488 is a well-established prototypic KOR agonist, and comparisons with this compound have been made to understand their relative activities. Both this compound and U-50,488 are potent agonists at the KOR. Research indicates that arylacetamides like U-69,593 and this compound are predicted to adopt distinct and overlapping binding modes in the KOR compared to other chemotypes like diterpenes nih.gov. In terms of signaling bias, studies have shown varying profiles among KOR agonists. While U69593 and salvinorin A appear to be balanced hKOR agonists in vitro, this compound displays a modest degree of β-arrestin bias nih.gov. In contrast, some U-50,488 analogs, such as (+)U50,488, have been reported to be slightly G protein-biased researchgate.netnih.gov.

Compound Chemotype KOR Activity Signaling Bias (vs. Salvinorin A)
This compound Arylacetamide Agonist Modest β-arrestin bias nih.govnih.gov
U-50,488 Arylacetamide Agonist
(+)U-50,488 Arylacetamide Agonist Slightly G protein-biased researchgate.netnih.gov
U-69,593 Arylacetamide Agonist Unbiased nih.gov

Salvinorin A, a non-nitrogenous diterpene, is another potent KOR agonist with a distinct structure from this compound. While both compounds activate the KOR, they exhibit differences in their binding modes and signaling profiles nih.gov. Salvinorin A is generally considered a balanced agonist, equally stimulating G protein and β-arrestin pathways nih.gov. In contrast, as mentioned earlier, this compound has shown a modest β-arrestin bias nih.govnih.gov. Derivatives of salvinorin A, such as RB-64, have been identified as highly G-protein biased agonists in vitro, further highlighting the diversity in signaling among KOR ligands nih.gov.

Compound Chemotype KOR Activity Signaling Bias (vs. Salvinorin A)
This compound Arylacetamide Agonist Modest β-arrestin bias nih.govnih.gov
Salvinorin A Diterpene Agonist Unbiased / Balanced nih.gov
RB-64 (Salvinorin A Derivative) Diterpene Agonist Highly G-protein biased nih.gov

GR89696 is another arylacetamide KOR agonist. Comparisons between this compound and GR89696, along with other arylacetamides, have contributed to understanding the structure-activity relationships within this class of compounds. Both GR89696 and this compound have been reported to display modest arrestin bias researchgate.netnih.gov. This suggests that the arylacetamide scaffold can confer a propensity for β-arrestin signaling, although the degree of bias can vary among specific compounds within this class nih.govresearchgate.netnih.gov.

Compound Chemotype KOR Activity Signaling Bias (vs. Salvinorin A)
This compound Arylacetamide Agonist Modest β-arrestin bias nih.govnih.gov
GR89696 Arylacetamide Agonist Modest arrestin bias researchgate.netnih.gov
ICI 204,448 Arylacetamide Agonist Very weakly biased for arrestin nih.gov
U-50,488 Arylacetamide Agonist

This compound is considered a centrally acting KOR agonist medicaljournalssweden.semedicaljournals.senih.govmedicaljournals.se. This contrasts with peripherally restricted KOR agonists such as Asimadoline (B1665285), ICI 204,448, and Difelikefalin, which are designed to primarily act outside the central nervous system due to limited blood-brain barrier penetration wikipedia.orgtocris.comwikipedia.orgguidetoimmunopharmacology.orgguidetoimmunopharmacology.org. Studies comparing this compound with peripherally selective agonists like asimadoline have demonstrated differential effects in models such as itch-related scratching behavior, where centrally acting this compound was effective, while peripherally selective asimadoline was not medicaljournalssweden.semedicaljournals.senih.govmedicaljournals.se. ICI 204,448 is also described as a peripherally selective κ-opioid agonist used in research to distinguish central from peripheral KOR effects wikipedia.org. Difelikefalin is a peripherally-restricted, highly selective peptide agonist of the KOR guidetoimmunopharmacology.orgwikipedia.org. The structural features that limit blood-brain barrier penetration in these peripherally restricted agonists differentiate them pharmacologically from centrally acting compounds like this compound.

Compound KOR Activity CNS Penetration Primary Site of Action
This compound Agonist Yes Central medicaljournalssweden.semedicaljournals.senih.govmedicaljournals.se
Asimadoline Agonist Low Peripheral wikipedia.orgguidetoimmunopharmacology.org
ICI 204,448 Agonist Low Peripheral wikipedia.org
Difelikefalin Agonist Low Peripheral guidetoimmunopharmacology.orgwikipedia.org

Comparison with GR89696 and Other Arylacetamides

Differentiation from Mu and Delta Opioid Receptor Ligands

A key aspect of this compound's profile is its selectivity for the KOR over other opioid receptor subtypes, particularly the mu opioid receptor (MOR) and delta opioid receptor (DOR).

This compound exhibits a distinct pharmacological profile compared to MOR agonists like DAMGO. While MOR agonists are primarily associated with analgesia, euphoria, and respiratory depression, KOR agonists like this compound are known for effects such as analgesia, dysphoria, sedation, and diuresis nih.govwikipedia.orgtranspopmed.org. Research highlights that KOR activation can even antagonize some effects of MOR activation wikipedia.org. DAMGO is a selective MOR agonist wikidata.orgguidetomalariapharmacology.orgnih.gov. The selective agonism of this compound at the KOR, as opposed to the MOR activity of compounds like DAMGO, underscores their fundamentally different pharmacological effects and therapeutic potential.

Distinct Pharmacological Profiles Compared to DOR Agonists (e.g., SNC-80, DSLET)

This compound exhibits a pharmacological profile distinct from delta opioid receptor (DOR) agonists such as SNC-80 and DSLET oup.comnih.govwindows.net. While SNC-80 and DSLET are known to selectively activate DORs, this compound is characterized by its potent agonism at the KOR tocris.comnih.gov. Studies comparing the effects of these compounds highlight their differing receptor targets and subsequent biological outcomes. For instance, in studies examining effects on vagal afferent mechanosensitivity, this compound potently inhibited responses, whereas SNC-80 showed only minor inhibition at much higher concentrations physiology.org. This demonstrates a clear difference in their actions on specific neuronal pathways.

Furthermore, investigations into ligand bias have revealed species-specific differences in the functional selectivity of this compound compared to other agonists like U69,593. This compound demonstrated internalization-biased activity at the mouse KOR, while showing G protein-biased activity at the human KOR nih.gov. This contrasts with the profiles of other agonists and underscores the distinct signaling pathways activated by this compound depending on the species and receptor context nih.gov.

CompoundPrimary Receptor TargetActivity at KORActivity at DORFunctional Selectivity (Human KOR)Functional Selectivity (Mouse KOR)
This compoundKORAgonistLow/NoneG protein-biasedInternalization-biased
SNC-80DORLow/NoneAgonistNot applicableNot applicable
DSLETDORLow/NoneAgonistNot applicableNot applicable
U69,593KORAgonistLow/NoneLess internalization-biased than mKORMore internalization-biased than hKOR

Development of Analogs and Bivalent Ligands

The structure of this compound has served as a scaffold for the development of various analogs and bivalent ligands aimed at exploring KOR function and potential therapeutic applications acs.orgnih.govacs.org. These modifications seek to alter properties such as potency, selectivity, duration of action, and tissue distribution.

Isothiocyanate Derivatives of this compound

Isothiocyanate derivatives of this compound have been synthesized, primarily to create irreversible ligands for the kappa opioid receptor nih.govmolaid.comnih.gov. One such derivative, N-methyl-N-[(1S)-1-(4-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl-3,4-dichlorophenylacetamide (MITPD), has been characterized. MITPD demonstrated high affinity for cloned kappa receptors and exhibited approximately 700- to 870-fold selectivity over mu and delta receptors in binding studies nih.gov. Pretreatment with MITPD followed by washing significantly reduced kappa receptor binding, indicating its irreversible nature, while not affecting mu or delta binding nih.gov. This irreversible binding property makes isothiocyanate derivatives valuable tools for studying receptor-ligand interactions and receptor availability.

Fluorescent Probes Derived from this compound

Fluorescent probes based on the structure of this compound have been developed to visualize and study the localization and dynamics of kappa opioid receptors nih.govsissa.itresearchgate.netmolaid.com. One early example is m-ICI-199,441-Gly4-FITC, which showed reasonable selectivity for the KOR with a Ki of 0.91 nM at KOR compared to a Ki of 631 nM at MOR in guinea pig brain membranes nih.gov. These probes are essential tools for investigating the spatial distribution of KORs in cells and tissues, aiding in the understanding of their cellular functions and interactions. Efforts have involved conjugating this compound or its derivatives with fluorophores like FITC or Cy5 to create these imaging tools nih.govresearchgate.netglpbio.com.

Bivalent Ligands Incorporating this compound Pharmacophores

Bivalent ligands that incorporate the pharmacophore of this compound, often linked with pharmacophores for other opioid receptors, have been synthesized to investigate opioid receptor interactions and potentially achieve novel pharmacological profiles oup.comacs.orgnih.govnih.gov. The KDAN series of bivalent ligands, for instance, contains a kappa-agonist pharmacophore derived from this compound and a delta-antagonist pharmacophore (naltrindole) oup.comacs.orgnih.gov. Studies with KDAN-18 have suggested that this bivalent ligand can bridge phenotypic delta2 and kappa1 opioid receptors in the mouse spinal cord, providing insights into receptor organization and function acs.orgnih.gov. These ligands are designed to simultaneously interact with two receptors or two binding sites on a receptor dimer, offering a strategy to potentially improve therapeutic outcomes or understand complex receptor signaling oup.comnih.gov.

Design of Peripherally Restricted Analogs of this compound

Given that central KOR activation can lead to undesirable side effects, the design of peripherally restricted analogs of this compound has been pursued nih.govmedchemexpress.comwikidoc.orgmedicaljournals.se. These analogs are intended to retain beneficial peripheral KOR-mediated effects, such as analgesia in certain conditions or cardioprotection, while minimizing central nervous system exposure and associated adverse effects nih.govwikidoc.orgmedicaljournals.senih.govmdpi.com. Trifluoromethylaryl derivatives of this compound have been reported as potent analgesics with increased peripheral restriction compared to the parent compound in rat studies nih.gov. Naloxone (B1662785) methiodide is another example of a peripherally restricted opioid ligand, although it is an antagonist medchemexpress.com. The strategy involves modifying the chemical structure to limit its ability to cross the blood-brain barrier nih.gov.

Conformationally Restricted Analogs

Conformationally restricted analogs of this compound have been synthesized to probe the specific conformational requirements for binding and activation of the kappa opioid receptor acs.orgpatsnap.commaxwellsci.com. By locking certain parts of the molecule into specific shapes, researchers can deduce the preferred conformation of the ligand when interacting with the receptor binding site. This approach contributes to understanding the structure-activity relationships of KOR agonists and can guide the design of novel ligands with improved properties acs.org. Examples include the design of 2-azabicyclo[3.3.1]nonanes with structural elements found in this compound as conformationally restricted KOR agonists patsnap.com.

Future Research Directions and Therapeutic Implications

Advancing Understanding of KOR-Mediated Mechanisms

Research utilizing ICI 199441 contributes significantly to advancing the understanding of KOR-mediated mechanisms. Studies have employed this compound to investigate the role of KORs in various physiological and pathological processes. For instance, it has been used to explore the influence of KOR activation on neuronal activity and viability under hypoxic conditions in neuronal cell lines. periodikos.com.br Furthermore, this compound has been instrumental in examining the peripheral effects of kappa-opioids on mechanosensitive vagal afferent endings, suggesting potential applications in treating disorders of visceral sensation. physiology.org Its application in models of imiquimod-induced psoriasis-like dermatitis has also provided insights into the involvement of central KORs in modulating scratching behavior. medicaljournals.se The compound's selective action allows researchers to isolate and study the specific downstream signaling cascades and cellular responses initiated by KOR activation, deepening our knowledge of this complex receptor system.

Role in the Development of G-Protein Biased KOR Agonists

This compound has played a role in the conceptualization and development of G-protein biased KOR agonists. Biased agonism at GPCRs, including KORs, refers to the ability of a ligand to selectively activate certain intracellular signaling pathways over others. researchgate.net While some studies initially classified this compound as having a modest β-arrestin bias or being unbiased, other research, particularly comparing human and mouse receptors, indicates it can be G protein-biased at the human KOR. wikipedia.orgnih.govnih.govnih.govresearchgate.net This differential signaling is a key area of research, as it is hypothesized that G protein-mediated signaling is responsible for desirable effects like analgesia, while β-arrestin recruitment may be linked to undesirable CNS effects such as dysphoria and sedation. nih.govnih.govfrontiersin.orgnih.gov The study of compounds like this compound with varying bias profiles helps researchers understand the structural features that confer signaling bias, guiding the design of novel KOR agonists that preferentially activate G protein pathways to achieve a better therapeutic index. nih.govnih.gov

Strategies for Mitigating Undesirable Central Nervous System Effects

The development of strategies to mitigate the undesirable CNS effects associated with KOR agonists is a critical area of research, and studies involving compounds like this compound contribute to this effort. Adverse effects such as dysphoria, aversion, and sedation have historically limited the clinical utility of KOR agonists. frontiersin.orgtranspopmed.orgresearchgate.netmdpi.comresearchgate.netmdpi.com Two primary strategies are being explored: the development of G-protein biased agonists and the creation of peripherally restricted agonists. nih.govfrontiersin.orgresearchgate.net By understanding the signaling pathways activated by compounds like this compound, particularly its differential bias at human versus mouse receptors, researchers can design new ligands that favor G protein signaling to potentially reduce CNS-mediated side effects. nih.govnih.govfrontiersin.org Additionally, the concept of peripherally restricted KOR agonists, which are modified to limit their entry into the brain, is being pursued to target peripheral pain or pruritus without central side effects. nih.govfrontiersin.orgresearchgate.net Although this compound itself is considered centrally acting, research into its effects and limitations informs the development of these newer, safer generations of KOR agonists. medicaljournals.se

Potential as a Chemical Probe for KOR Biology

This compound holds significant potential as a chemical probe for investigating KOR biology. Its high potency and selectivity for the KOR make it a valuable tool for isolating and studying KOR-specific functions in complex biological systems. wikipedia.orgtocris.comscbt.com Chemical probes are essential for dissecting the intricate signaling networks and physiological roles of receptors. This compound has been utilized as a base structure for developing fluorescent probes, such as m-ICI-199,441-Gly4-FITC, which enable direct visualization and study of KOR localization and dynamics in cells. nih.govd-nb.inforesearchgate.net These probes allow for detailed investigations into receptor trafficking, internalization, and potential oligomerization, providing crucial insights into KOR biology at a cellular level. d-nb.info The use of this compound and its derivatives as chemical probes facilitates a deeper understanding of how KORs function in both health and disease states.

Unexplored Therapeutic Applications and Pathologies

Beyond their established roles in pain and pruritus, KOR agonists, including insights gleaned from studies with this compound, have potential in unexplored therapeutic applications and pathologies. Research suggests potential roles for KOR agonists in treating conditions such as inflammatory bowel disease, cancer, and ischemia. nih.govtranspopmed.org Studies have indicated neuroprotective effects of KOR agonists against brain ischemia-reperfusion injury, and this compound has been used in such investigations, showing a limitation of infarct size in animal models. transpopmed.orgnih.govmdpi.com While the mechanisms are not fully elucidated, these findings highlight the broader therapeutic potential of modulating the KOR system. transpopmed.org Further research is needed to fully explore these possibilities and determine the efficacy and safety of KOR agonists in these diverse conditions.

Challenges in Translational Research for KOR Agonists

Despite the promising preclinical data, significant challenges exist in the translational research of KOR agonists for clinical use. A major hurdle has been the occurrence of undesirable CNS side effects, including dysphoria, sedation, and psychotomimetic effects, which have led to the discontinuation of several KOR agonists, including derivatives related to this compound, in clinical trials. frontiersin.orgtranspopmed.orgresearchgate.netmdpi.comresearchgate.netmdpi.comnih.gov Bridging the gap between preclinical findings and clinical success requires a better understanding of how KOR signaling translates across species and how to selectively target beneficial pathways while avoiding those that lead to adverse effects. nih.gov The development of truly biased agonists or peripherally restricted compounds that maintain efficacy without central liabilities remains a key challenge in bringing KOR-targeted therapies to patients. nih.govfrontiersin.orgresearchgate.net

Integration with Advanced Pharmacological Profiling Technologies

The integration of this compound research with advanced pharmacological profiling technologies is crucial for a comprehensive understanding of KOR function and the development of improved therapeutics. Technologies such as label-free dynamic mass redistribution (DMR) assays and Bioluminescence Resonance Energy Transfer (BRET) assays allow for the real-time monitoring of receptor activation and downstream signaling events in living cells. nih.govplos.orgresearchgate.netresearchgate.net These methods can provide detailed kinetic and mechanistic information about how ligands like this compound interact with KORs and activate specific pathways. plos.orgresearchgate.net Applying these advanced techniques to study this compound and novel KOR ligands can help to accurately characterize their bias profiles, understand species differences in receptor signaling, and identify compounds with desirable functional selectivity for future therapeutic development. nih.govnih.govplos.org

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying ICI 199441’s κ-opioid receptor (KOR) selectivity and pharmacological effects?

  • Methodological Answer :

  • In vitro models : Use competitive binding assays with radiolabeled KOR ligands (e.g., [³H]-diprenorphine) to quantify receptor affinity. Pair this with functional assays measuring cAMP accumulation (e.g., forskolin-stimulated cAMP inhibition) to confirm agonist efficacy .
  • In vivo models : Employ ischemia/reperfusion injury models in rodents to assess cardioprotective effects. Measure outcomes like infarct size reduction and cardiac biomarkers (troponin, CK-MB) post-administration .
  • Controls : Include selective KOR antagonists (e.g., nor-BNI) to validate target specificity.

Q. How can researchers ensure the reproducibility of this compound’s effects in pain modulation studies?

  • Methodological Answer :

  • Standardize protocols using the PICOT framework:
  • P opulation: Rodent models with induced thermal hyperalgesia.
  • I ntervention: Dose ranges of this compound (e.g., 0.1–10 mg/kg).
  • C omparison: Baseline pain thresholds vs. post-treatment.
  • O utcome: Latency in tail-flick or paw-withdrawal tests.
  • T ime: Acute vs. chronic administration timelines .
  • Use blinded data collection and pre-registered analysis plans to mitigate bias .

Advanced Research Questions

Q. How do allosteric interactions in DOR-KOR heteromers influence this compound’s pharmacological profile?

  • Methodological Answer :

  • Experimental design : Co-express DOR and KOR in HEK293 cells and use bioluminescence resonance energy transfer (BRET) to confirm heteromer formation.
  • Functional assays : Compare this compound’s dose-response curves in cAMP inhibition (1) in DOR-KOR co-expressing cells vs. (2) cells expressing KOR alone. Include naltrindole (NTI) as a DOR antagonist to probe allosteric modulation .
  • Data analysis : Apply the operational model of agonism to quantify changes in ligand efficacy (τ) and system sensitivity (logR) under co-treatment conditions .

Q. What strategies can resolve contradictions in this compound’s efficacy when combined with antagonists like naltrindole (NTI)?

  • Methodological Answer :

  • Integrative pharmacology : Use label-free dynamic mass redistribution (DMR) assays to capture real-time cellular responses. Compare this compound’s DMR profiles in the presence/absence of NTI to identify non-canonical signaling pathways .
  • Statistical modeling : Fit dose-response data to a two-state dimer receptor model to quantify cooperativity between DOR and KOR. Validate with Bayesian information criterion (BIC) to select the best-fit model .
  • Table : Example parameters for modeling allosteric modulation:
ParameterDescriptionExample Value
Log(τ)Agonist efficacy1.2 ± 0.3
LogRSystem sensitivity-0.5 ± 0.1
Cooperativity (α)Allosteric interaction coefficient3.8 ± 0.7

Q. How can researchers design studies to investigate this compound’s cardioprotective mechanisms without confounding opioid side effects?

  • Methodological Answer :

  • Conditional knockout models : Use tissue-specific KOR knockout mice to isolate cardiac vs. central nervous system effects.
  • Multi-omics integration : Pair transcriptomics (RNA-seq) of ischemic heart tissue with phosphoproteomics to map signaling pathways (e.g., ERK1/2, PI3K-Akt) activated by this compound .
  • Ethical controls : Include sham-operated animals and monitor respiratory depression/sedation to exclude off-target opioid effects .

Methodological Frameworks

Q. What criteria define a robust research question for studying this compound’s novel applications?

  • Answer : Apply the FEASORS framework:

  • F easible: Ensure access to KOR-specific ligands and validated assays.
  • E thical: Adhere to IACUC guidelines for in vivo pain models.
  • A ctionable: Focus on mechanistic pathways (e.g., “How does this compound modulate mitochondrial permeability transition pores?”).
  • S ignificant: Address gaps in opioid receptor heteromer pharmacology.
  • O riginal: Explore understudied applications (e.g., neuroprotection).
  • R elevant: Align with NIH priorities on pain and cardiovascular research.
  • S pecific: Avoid broad terms like “opioid effects” .

Q. How should researchers document experimental protocols for studies involving this compound?

  • Answer : Follow the Beilstein Journal guidelines:

  • Main text : Summarize key steps (e.g., “cAMP assays were performed using HTRF technology”).
  • Supplementary data : Provide detailed protocols (e.g., buffer compositions, centrifugation parameters) and raw data tables.
  • Reproducibility : Deposit compound characterization data (NMR, HPLC) in public repositories like ChemRxiv .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.